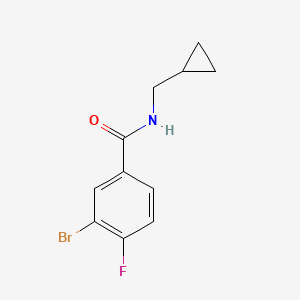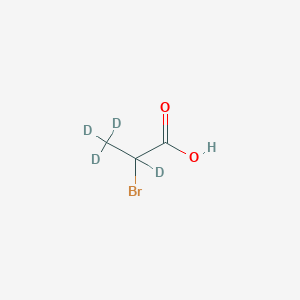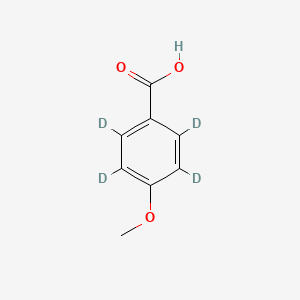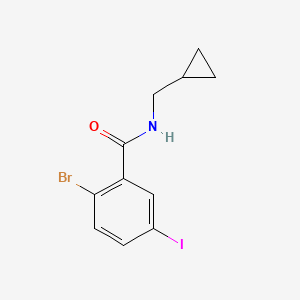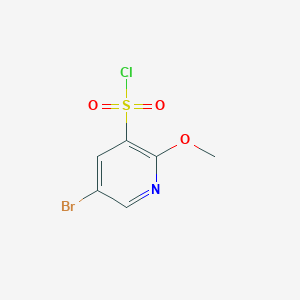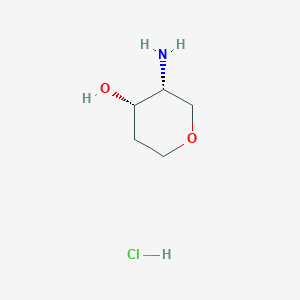![molecular formula C11H11ClN2O3S B1381534 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride CAS No. 1580483-91-5](/img/structure/B1381534.png)
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride (4-PESC) is an organic compound that is widely used in scientific research due to its unique properties. It is a versatile compound that can be used for a variety of applications, including synthesis, biochemical and physiological studies, and lab experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-(1H-pyrazol-1-yl)ethanol in the presence of a suitable base to form the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride, which is then treated with thionyl chloride to yield the final product.
Starting Materials
4-hydroxybenzenesulfonyl chloride, 2-(1H-pyrazol-1-yl)ethanol, Suitable base, Thionyl chloride
Reaction
Step 1: 4-hydroxybenzenesulfonyl chloride is dissolved in a suitable solvent and cooled to 0-5°C., Step 2: A solution of 2-(1H-pyrazol-1-yl)ethanol in a suitable solvent is added dropwise to the above solution with stirring., Step 3: The reaction mixture is stirred at room temperature for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 4: A suitable base is added to the reaction mixture to neutralize the HCl generated during the reaction., Step 5: The resulting solid is filtered and washed with a suitable solvent to yield the intermediate 4-[2-(1H-pyrazol-1-yl)ethoxy]benzenesulfonyl chloride., Step 6: The intermediate is dissolved in a suitable solvent and treated with thionyl chloride., Step 7: The reaction mixture is heated to reflux for a suitable period of time until TLC analysis indicates complete consumption of the starting material., Step 8: The solvent is removed under reduced pressure and the residue is purified by column chromatography to yield the final product, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride.
Applications De Recherche Scientifique
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 4-chlorobenzene-1-sulfonamide (4-CBSA) and 4-chlorobenzene-1-sulfonyl chloride (4-CBSC). It is also used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cell function. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is used in lab experiments, as it can be used to study the effects of various compounds on the environment.
Mécanisme D'action
The mechanism of action of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride is not fully understood. However, it is believed that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride binds to receptors on the cell membrane, which then triggers a series of biochemical reactions. These reactions result in changes in the cell’s metabolism, which can then lead to changes in the cell’s behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride are not fully understood. However, studies have shown that 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride can affect the activity of certain enzymes, such as cytochrome P450 and glutathione S-transferase. Additionally, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has been shown to affect the activity of certain hormones, such as cortisol and testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride has several advantages for lab experiments. It is a stable compound, making it easy to store and transport. Additionally, it is a relatively inexpensive compound, making it an economical choice for research. However, 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride also has some limitations. It has a low solubility in water, making it difficult to use in some experiments. Additionally, it is toxic and can be hazardous if handled improperly.
Orientations Futures
There are several potential future directions for 4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride research. One potential direction is to explore its potential therapeutic applications. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted to explore its potential environmental applications. Finally, further research could be conducted to explore its potential industrial applications.
Propriétés
IUPAC Name |
4-(2-pyrazol-1-ylethoxy)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c12-18(15,16)11-4-2-10(3-5-11)17-9-8-14-7-1-6-13-14/h1-7H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAIQRHSWYCAML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,8-Bis(dodecyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1381451.png)
![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)
![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)
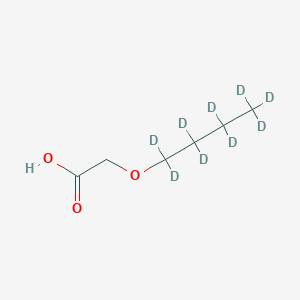
![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
